Cas no 71209-21-7 (1H-1,3-benzodiazole-5,6-diamine)

1H-1,3-Benzodiazole-5,6-diamine is a heterocyclic aromatic compound featuring a benzodiazole core with amine functional groups at the 5 and 6 positions. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a precursor for the preparation of benzimidazole derivatives, dyes, and coordination complexes. Its diamine functionality enables participation in condensation reactions, facilitating the formation of polybenzimidazoles and other high-performance polymers. The compound’s stability and well-defined reactivity profile make it valuable in pharmaceutical and materials research. Careful handling is advised due to potential sensitivity to oxidation. Purity and structural integrity are critical for reproducible results in synthetic applications.
1H-1,3-benzodiazole-5,6-diamine structure
71209-21-7 structure
Product Name:1H-1,3-benzodiazole-5,6-diamine
CAS No:71209-21-7
MF:C7H8N4
MW:148.16522026062
MDL:MFCD03016460
CID:548141
PubChem ID:2773193
Update Time:2025-05-20

1H-1,3-benzodiazole-5,6-diamine Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-5,6-diamine(9CI)
    • 1H-Benzimidazole-5,6-diamine
    • 1H-benzo[d]imidazole-5,6-diamine
    • 1H-benzoimidazole-5,6-diamine
    • 5,6-diamino-1H-benzimidazole
    • 5,6-diamino-1H-benzo[d]imidazole
    • 5,6-Diamino-benzimidazol
    • 5,6-diaminobenzimidazole
    • 1H-1,3-benzodiazole-5,6-diamine
    • CHEMBL1589385
    • CS-0117064
    • BDBM34936
    • (6-amino-1H-benzimidazol-5-yl)amine
    • SCHEMBL4370465
    • Oprea1_248651
    • FT-0666353
    • D95042
    • SJVPHAOWYMKBPE-UHFFFAOYSA-N
    • DTXSID201327877
    • A837115
    • SMR000305638
    • EN300-1588743
    • MLS000724043
    • LS-12758
    • SCHEMBL5270917
    • EU-0010117
    • HMS3364E08
    • cid_2773193
    • Q27185699
    • AKOS000365695
    • HMS2639F10
    • CHEBI:107392
    • 71209-21-7
    • ALBB-033531
    • MDL: MFCD03016460
    • Inchi: 1S/C7H8N4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,8-9H2,(H,10,11)
    • InChI Key: SJVPHAOWYMKBPE-UHFFFAOYSA-N
    • SMILES: N1C=NC2C=C(C(=CC1=2)N)N

Computed Properties

  • Exact Mass: 148.07500
  • Monoisotopic Mass: 148.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 80.7Ų

Experimental Properties

  • PSA: 80.72000
  • LogP: 1.88970

1H-1,3-benzodiazole-5,6-diamine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1H-1,3-benzodiazole-5,6-diamine Suppliers

Amadis Chemical Company Limited
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(CAS:71209-21-7)1H-1,3-benzodiazole-5,6-diamine
Order Number:A837115
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:39
Price ($):171.0/458.0
Email:sales@amadischem.com

Additional information on 1H-1,3-benzodiazole-5,6-diamine

1H-1,3-Benzodiazole-5,6-Diamine: A Comprehensive Overview

1H-1,3-Benzodiazole-5,6-diamine, also known by its CAS number 71209-21-7, is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is a derivative of benzodiazole, a heterocyclic aromatic compound with two nitrogen atoms in the ring. The presence of two amino groups at the 5 and 6 positions of the benzodiazole ring imparts unique electronic and structural properties to this molecule.

The structure of 1H-1,3-benzodiazole-5,6-diamine consists of a benzene ring fused with a diazole ring (a five-membered ring containing two nitrogen atoms). The amino groups (-NH₂) at positions 5 and 6 are key functional groups that contribute to its reactivity and versatility. These amino groups can undergo various chemical transformations, making this compound a valuable building block in organic synthesis.

Recent studies have highlighted the potential of 1H-1,3-benzodiazole-5,6-diamine in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing metal-free carbon-based catalysts. These catalysts exhibit exceptional activity in reactions such as hydrogen evolution and oxygen reduction, which are critical for energy storage and conversion applications. The ability of this compound to form stable carbon frameworks with high surface area and conductivity makes it an attractive candidate for next-generation catalytic materials.

In the field of pharmacology, 1H-1,3-benzodiazole-5,6-diamine has shown promise as a scaffold for drug discovery. Its unique electronic properties allow it to interact with various biological targets, including enzymes and receptors. Recent research has focused on its potential as an anti-inflammatory agent and its ability to modulate cellular signaling pathways. Preclinical studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity without significant cytotoxicity, suggesting its potential as a lead compound for therapeutic development.

The synthesis of 1H-1,3-benzodiazole-5,6-diamine typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the condensation of o-aminothiophenol with aldehydes or ketones in the presence of an acid catalyst. This method allows for the formation of the benzodiazole ring system with high yield and purity. Researchers have also explored alternative synthetic routes using microwave-assisted synthesis or catalytic methods to enhance reaction efficiency and reduce production costs.

In terms of physical properties, 1H-1,3-benzodiazole-5,6-diamine is a crystalline solid with a melting point around 240°C. It is soluble in common organic solvents such as dichloromethane and DMF but exhibits limited solubility in water. Its UV-vis spectrum shows strong absorption bands in the visible region due to the conjugated π-system within the benzodiazole ring. These spectral properties make it suitable for applications in optoelectronics and sensing technologies.

The application of CAS No 71209-21-7 extends beyond traditional chemical synthesis into emerging areas such as nanotechnology and environmental science. For example, researchers have utilized this compound as a template for synthesizing porous carbon materials with applications in gas storage and environmental remediation. Its ability to form stable frameworks with high surface area makes it an ideal candidate for these applications.

In conclusion, 1H-1,3-benzodiazole-5,6-diamine, CAS No 71209-21-7 is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure and functional groups make it an invaluable tool in organic synthesis, materials science

Recommended suppliers
Amadis Chemical Company Limited
(CAS:71209-21-7)1H-1,3-benzodiazole-5,6-diamine
A837115
Purity:99%/99%
Quantity:250mg/1g
Price ($):171.0/458.0
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